An In-depth Technical Guide to the Physical and Chemical Properties of 1,1-Dichloroethane
An In-depth Technical Guide to the Physical and Chemical Properties of 1,1-Dichloroethane
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,1-Dichloroethane (CH₃CHCl₂), also known as ethylidene dichloride, is a chlorinated hydrocarbon of significant industrial relevance. This comprehensive technical guide provides an in-depth analysis of its core physical and chemical properties. The document is tailored for researchers, scientists, and professionals in drug development who require a thorough understanding of this compound for applications ranging from chemical synthesis to risk assessment. All quantitative data are presented in clearly structured tables for ease of comparison. Detailed experimental protocols for the determination of key physical properties are provided, alongside elucidations of its chemical reactivity, including hydrolysis, elimination, oxidation, and thermal decomposition. Signaling pathways and experimental workflows are visualized using Graphviz (DOT language) to facilitate a clear and logical understanding of the described processes.
Physical Properties
1,1-Dichloroethane is a colorless, oily liquid with a characteristic chloroform-like odor.[1][2] It is a volatile compound that is miscible with most organic solvents but has limited solubility in water.[1][2] A comprehensive summary of its key physical properties is presented in Table 1.
Table 1: Physical Properties of 1,1-Dichloroethane
| Property | Value | References |
| Molecular Formula | C₂H₄Cl₂ | [1] |
| Molecular Weight | 98.96 g/mol | [3] |
| Appearance | Colorless, oily liquid | [1][2] |
| Odor | Chloroform-like | [1][2] |
| Melting Point | -97 °C (-143 °F; 176 K) | [1] |
| Boiling Point | 57.2 °C (135.0 °F; 330.3 K) | [1] |
| Density | 1.1757 g/cm³ at 20 °C | [4] |
| Solubility in Water | 0.55 g/100 mL at 20 °C | [4] |
| Solubility in Organic Solvents | Miscible with most organic solvents | [1] |
| Vapor Pressure | 182 mmHg at 20 °C | [1] |
| Vapor Density | 3.44 (Air = 1) | [5] |
| Flash Point | -17 °C (2 °F; 256 K) | [1] |
| Autoignition Temperature | 458 °C (856 °F) | [4] |
| Explosive Limits | 5.4–11.4% by volume in air | [1] |
Spectroscopic Properties
The structural characteristics of 1,1-dichloroethane can be elucidated through various spectroscopic techniques, primarily Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Infrared (IR) Spectroscopy
The infrared spectrum of 1,1-dichloroethane exhibits characteristic absorption bands corresponding to its functional groups. The C-H stretching vibrations of the alkyl group are observed in the region of 2975-2845 cm⁻¹.[6] The C-Cl stretching vibrations give rise to a series of bands in the fingerprint region, typically between 800 and 580 cm⁻¹.[6] The unique pattern of absorptions in the fingerprint region (approximately 1500 to 400 cm⁻¹) serves as a distinctive identifier for the molecule.[6]
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum of 1,1-dichloroethane provides clear evidence of its structure. It displays two distinct signals, corresponding to the two different chemical environments of the protons. The methyl protons (-CH₃) appear as a doublet, while the methine proton (-CHCl₂) appears as a quartet, due to spin-spin coupling. The integration of these signals reveals a 3:1 proton ratio, consistent with the molecular structure.[7]
The ¹³C NMR spectrum of 1,1-dichloroethane shows two signals, corresponding to the two carbon atoms in different chemical environments.
Chemical Properties and Reactivity
1,1-Dichloroethane exhibits reactivity characteristic of halogenated hydrocarbons. Its chemical behavior is dominated by the two chlorine atoms attached to the same carbon atom.
Hydrolysis
When treated with aqueous solutions of strong bases like potassium hydroxide (KOH) or sodium hydroxide (NaOH), 1,1-dichloroethane undergoes hydrolysis.[8] The reaction proceeds via a nucleophilic substitution mechanism, where both chlorine atoms are replaced by hydroxyl groups to form an unstable geminal diol (1,1-ethanediol).[8] This intermediate readily eliminates a molecule of water to yield the final product, acetaldehyde (ethanal).[8][9]
Reaction: CH₃CHCl₂ + 2 KOH(aq) → [CH₃CH(OH)₂] + 2 KCl → CH₃CHO + H₂O + 2 KCl
Caption: Hydrolysis of 1,1-dichloroethane to acetaldehyde.
Elimination (Dehydrochlorination)
In the presence of a strong base in an alcoholic solvent, such as alcoholic potassium hydroxide, 1,1-dichloroethane undergoes elimination reactions (dehydrochlorination).[10] The first elimination of a molecule of hydrogen chloride (HCl) yields vinyl chloride.[10] A second, subsequent elimination from vinyl chloride produces ethyne (acetylene).[10]
Reaction: CH₃CHCl₂ + alc. KOH → CH₂=CHCl + KCl + H₂O CH₂=CHCl + alc. KOH → HC≡CH + KCl + H₂O
Caption: Elimination reaction of 1,1-dichloroethane.
Oxidation
The oxidation of 1,1-dichloroethane can proceed through various pathways depending on the conditions. Catalytic oxidation over metal oxides can lead to the formation of carbon dioxide, carbon monoxide, hydrogen chloride, and chlorine gas.[11][12] Intermediates such as vinyl chloride, 1,1,2-trichloroethane, and trichloroethylene have also been observed.[11] In the atmosphere, it decomposes primarily through reaction with photolytically produced hydroxyl radicals, with a half-life of approximately 62 days.[4]
Thermal Decomposition
When heated to high temperatures (400–500 °C) at high pressure (10 MPa), 1,1-dichloroethane undergoes thermal cracking to yield vinyl chloride.[4] At even higher temperatures, decomposition can produce hazardous products including hydrogen chloride and carbon oxides.[3]
Reactivity with Metals
1,1-Dichloroethane can react with certain metals. It is known to attack aluminum and iron, and this corrosive action is enhanced by the presence of water.[3] Reactions with zero-valent metals, such as zinc and iron, can lead to reductive dehalogenation, producing ethane and other hydrocarbons.[1]
Other Reactions
1,1-Dichloroethane is incompatible with strong oxidizing agents and strong bases.[3] Contact with strong caustics can lead to the formation of flammable and toxic acetaldehyde gas.[3] It can also attack some forms of plastics, rubber, and coatings.[3]
Experimental Protocols
The following sections provide detailed methodologies for the determination of key physical properties of 1,1-dichloroethane. These protocols are intended as a guide and should be adapted based on available laboratory equipment and safety regulations.
Determination of Boiling Point (Micro Method)
This method is suitable for determining the boiling point of a small volume of a volatile liquid like 1,1-dichloroethane.
Materials:
-
Thiele tube
-
Mineral oil
-
Thermometer (-10 to 110 °C)
-
Small test tube (e.g., 10 x 75 mm)
-
Capillary tube (sealed at one end)
-
Rubber band or wire for attaching the test tube to the thermometer
-
Heating source (Bunsen burner or heating mantle)
-
Safety goggles and lab coat
Procedure:
-
Fill the Thiele tube with mineral oil to a level just above the top of the side arm.
-
Add approximately 0.5 mL of 1,1-dichloroethane to the small test tube.
-
Place the capillary tube, sealed end up, into the test tube containing the sample.
-
Attach the test tube to the thermometer using a rubber band, ensuring the bottom of the test tube is level with the thermometer bulb.
-
Suspend the thermometer and test tube assembly in the Thiele tube, with the thermometer bulb and the sample positioned in the main body of the tube.
-
Gently heat the side arm of the Thiele tube.
-
As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
-
Continue heating until a rapid and continuous stream of bubbles is observed.
-
Remove the heat source and allow the apparatus to cool slowly.
-
The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to enter the capillary tube. Record this temperature.
Caption: Workflow for micro boiling point determination.
Determination of Density using a Pycnometer
A pycnometer is a flask with a specific, accurately known volume, used for precise density measurements.
Materials:
-
Pycnometer (e.g., 10 mL or 25 mL) with a stopper
-
Analytical balance (accurate to ±0.0001 g)
-
Constant temperature water bath
-
1,1-Dichloroethane
-
Distilled water
-
Acetone (for cleaning)
-
Safety goggles and lab coat
Procedure:
-
Thoroughly clean and dry the pycnometer and its stopper.
-
Weigh the empty, dry pycnometer with its stopper on the analytical balance (m₁).
-
Fill the pycnometer with distilled water and place it in a constant temperature water bath (e.g., 20 °C) until it reaches thermal equilibrium.
-
Ensure the water level is exactly at the calibration mark. Dry the outside of the pycnometer and weigh it (m₂).
-
Empty the pycnometer, rinse with acetone, and dry it completely.
-
Fill the pycnometer with 1,1-dichloroethane and allow it to equilibrate in the constant temperature water bath.
-
Adjust the liquid level to the calibration mark, dry the exterior, and weigh it (m₃).
-
The density of 1,1-dichloroethane (ρ_sample) can be calculated using the following formula: ρ_sample = [(m₃ - m₁) / (m₂ - m₁)] * ρ_water where ρ_water is the known density of water at the experimental temperature.
Determination of Solubility in Water (Shake-Flask Method)
This method determines the saturation concentration of a solute in a solvent.
Materials:
-
Several glass flasks with airtight stoppers
-
Constant temperature shaker bath
-
Centrifuge
-
Gas chromatograph (GC) with a suitable detector (e.g., FID or ECD) or other analytical instrument for concentration measurement
-
1,1-Dichloroethane
-
High-purity water
-
Safety goggles and lab coat
Procedure:
-
Add an excess amount of 1,1-dichloroethane to a known volume of high-purity water in a series of flasks.
-
Seal the flasks and place them in a constant temperature shaker bath set to the desired temperature (e.g., 20 °C).
-
Agitate the flasks for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After agitation, allow the flasks to stand undisturbed in the constant temperature bath to allow for phase separation.
-
Carefully withdraw an aliquot of the aqueous phase, avoiding any of the undissolved organic phase.
-
Centrifuge the aqueous aliquot to remove any dispersed micro-droplets of the organic phase.
-
Analyze the concentration of 1,1-dichloroethane in the clear aqueous phase using a pre-calibrated analytical method, such as gas chromatography.
-
The measured concentration represents the water solubility of 1,1-dichloroethane at that temperature.
Safety and Handling
1,1-Dichloroethane is a highly flammable liquid and vapor.[13][14] It should be handled in a well-ventilated area, away from heat, sparks, and open flames.[13] It is harmful if swallowed and causes serious eye irritation.[14] Appropriate personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn when handling this chemical.[15] Store in a cool, dry, well-ventilated area in tightly closed containers.[2]
Conclusion
This technical guide has provided a detailed overview of the physical and chemical properties of 1,1-dichloroethane. The tabulated data, spectroscopic information, and descriptions of its reactivity offer a solid foundation for its application in research and development. The inclusion of detailed experimental protocols and visual diagrams aims to enhance the practical understanding and safe handling of this important chemical compound. It is imperative for all users to consult the relevant Safety Data Sheets (SDS) and adhere to established laboratory safety procedures when working with 1,1-dichloroethane.
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